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omega-Conotoxin gvia

Cat. No.: B7910719
M. Wt: 3037.4 g/mol
InChI Key: DRVGOMCWRXUORL-UHFFFAOYSA-N
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Description

Origin and Discovery of omega-Conotoxin GVIA

The discovery of ω-conotoxin GVIA is rooted in the broader study of venomous marine snails and their potent neurotoxic peptides.

This compound is a naturally occurring peptide isolated from the venom of the fish-hunting marine snail, Conus geographus. mdpi.comnih.govnih.gov This species, also known as the geography cone, is found in tropical waters, including those of the Great Barrier Reef in Australia. mdpi.comresearchgate.net The venom of Conus geographus is a complex cocktail of more than a hundred different polypeptides, known as conotoxins, which the snail uses to paralyze its prey. mdpi.com The purification and sequencing of this presynaptic peptide toxin were first reported in 1984. latoxan.com ω-conotoxin GVIA is a 27-amino acid peptide with three intramolecular disulfide bonds, which contribute to its stable structure. nih.govlatoxan.com

The scientific exploration of conotoxins began to gain significant momentum in the 1980s, with researchers like Baldomero Olivera and his colleagues leading the characterization of these peptides. mdpi.com Conotoxins were quickly recognized for their remarkable potency and selectivity in targeting various ion channels and receptors in the nervous systems of their prey, as well as in mammals. mdpi.comnih.gov This high degree of specificity made them invaluable as molecular probes for dissecting the complex functions of the nervous system. mdpi.com Different families of conotoxins, such as α-conotoxins that target nicotinic acetylcholine (B1216132) receptors and μ-conotoxins that act on voltage-gated sodium channels, have been instrumental in advancing our understanding of these critical components of neural signaling. mdpi.comnih.gov The ω-conotoxins, including GVIA, emerged as powerful tools for investigating voltage-gated calcium channels. nih.gov

Significance as a High-Specificity Neurobiological Research Tool

The profound impact of ω-conotoxin GVIA in neuroscience stems from its precise and potent interaction with a specific subtype of voltage-gated calcium channels.

This compound is a highly selective and potent blocker of N-type (Cav2.2) voltage-gated calcium channels. nih.govsmartox-biotech.com These channels are primarily located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters. researchgate.netuniprot.org By binding to an external site on the α1 subunit of the N-type calcium channel, ω-conotoxin GVIA physically obstructs the pore, thereby inhibiting the influx of calcium ions that is essential for triggering neurotransmitter release. nih.govresearchgate.net

The blockade produced by ω-conotoxin GVIA is characterized by its persistence and slow reversibility. nih.govrcsb.org This makes it an exceptional tool for researchers to isolate and study the physiological functions of N-type calcium channels in various neuronal processes. nih.gov Its neuron-specific action, without significant effects on calcium channels in cardiac, skeletal, or smooth muscle cells, further enhances its utility as a discriminating pharmacological probe. nih.gov The high affinity of ω-conotoxin GVIA for N-type channels, with an IC50 value in the picomolar range (as low as 0.15 nM), underscores its potency. smartox-biotech.com This specificity has allowed scientists to elucidate the distinct roles of N-type calcium channels in synaptic transmission, pain pathways, and certain neurological conditions. nih.govmdpi.com

Data Tables

Table 1: Key Properties of ω-Conotoxin GVIA

PropertyDescriptionSource(s)
Origin Venom of the marine snail Conus geographus mdpi.comnih.govnih.gov
Molecular Formula C120H182N38O43S6 nih.gov
Amino Acid Sequence CKSXGSSCSXTSYNCCRSCNXYTKRCY (X = Hydroxyproline) nih.gov
Molecular Weight 3037.4 g/mol nih.gov
Structure 27 amino acid peptide with three disulfide bridges (Cys1-Cys16, Cys8-Cys19, Cys15-Cys26) nih.gov
Mechanism of Action Selective and potent blocker of N-type (Cav2.2) voltage-gated calcium channels nih.govsmartox-biotech.com
Binding Site External site on the α1 subunit of the N-type calcium channel nih.govresearchgate.net
Potency (IC50) 0.15 nM for N-type calcium channels

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H182N38O43S6 B7910719 omega-Conotoxin gvia

Properties

IUPAC Name

68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-9,46,79-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)88-111(194)138-63(10-4-6-29-122)95(178)136-65(12-8-31-132-120(129)130)98(181)149-78(107(190)139-66(93(126)176)35-55-13-19-58(167)20-14-55)49-204-207-52-81-110(193)153-77-48-203-202-47-61(123)94(177)135-62(9-3-5-28-121)97(180)147-75(45-163)117(200)156-32-25-82(170)90(156)113(196)133-40-87(175)134-71(41-159)102(185)145-73(43-161)105(188)152-80(109(192)148-76(46-164)118(201)158-34-27-84(172)92(158)115(198)155-89(54(2)166)112(195)146-74(44-162)103(186)140-67(36-56-15-21-59(168)22-16-56)99(182)141-69(38-85(124)173)100(183)150-81)51-206-205-50-79(151-104(187)72(42-160)144-96(179)64(137-106(77)189)11-7-30-131-119(127)128)108(191)143-70(39-86(125)174)116(199)157-33-26-83(171)91(157)114(197)142-68(101(184)154-88)37-57-17-23-60(169)24-18-57/h13-24,53-54,61-84,88-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,196)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,194)(H,139,190)(H,140,186)(H,141,182)(H,142,197)(H,143,191)(H,144,179)(H,145,185)(H,146,195)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,198)(H4,127,128,131)(H4,129,130,132)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGOMCWRXUORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N5CCC(C5C(=O)NC(C(=O)N1)CC6=CC=C(C=C6)O)O)CC(=O)N)NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CO)C(=O)NC(C(=O)N7CCC(C7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC8=CC=C(C=C8)O)CO)C(C)O)O)CO)CO)CO)O)CO)CCCCN)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)CCCNC(=N)N)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H182N38O43S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3037.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Structural Biology of Omega Conotoxin Gvia

Structure-Function Relationship Studies

Identification of Key Amino Acid Residues for Biological Activity

Contribution of Lys2 and Tyr13

Studies investigating the structure-activity relationships (SAR) of ω-conotoxin GVIA have identified Lys2 and Tyr13 as crucial residues for its high-affinity interaction with N-type calcium channels. jneurosci.orgnih.gov Alanine (B10760859) substitution at either of these positions has been shown to cause significant reductions in potency, often by more than two orders of magnitude, in various functional assays and binding studies. smartox-biotech.comnih.govcapes.gov.br Specifically, the hydroxyl moiety of Tyr13 is considered a key determinant for binding. mdpi.com Substitutions of Lys2 with nonstandard amino acids and arginine have helped quantify the roles of the length and charge of the Lys side chain. nih.gov The orientation of the Tyr13 side chain and its hydroxyl group has also been demonstrated to be important through substitutions with d-Tyr and constrained analogues. nih.gov

Roles of Arg17, Tyr22, and Lys24

Beyond Lys2 and Tyr13, other residues also contribute to the potency of ω-conotoxin GVIA, although their impact may be less pronounced. Replacement of residues such as Arg17, Tyr22, and Lys24 with alanine has resulted in significant reductions in potency (less than 100-fold) in functional assays. smartox-biotech.comnih.govcapes.gov.br However, these substitutions did not always show a corresponding significant reduction in binding assays, suggesting their roles might be more related to the functional interaction with the channel rather than initial binding affinity. smartox-biotech.comnih.gov

Significance of Hydroxyproline (B1673980) Residues (Hyp10, Hyp21)

Omega-conotoxin GVIA contains hydroxyproline residues at positions 10 and 21 (Hyp10 and Hyp21). smartox-biotech.comscispace.com Investigations involving proline substitutions for these hydroxyproline residues suggest that their hydroxyl groups play a more structural than functional role. nih.govcapes.gov.br While small decreases in potency were observed in some assays upon these substitutions, the primary contribution of Hyp10 and Hyp21 appears to be related to maintaining the native-like structure of the peptide, as monitored by NMR. nih.govcapes.gov.br

Alanine-Scanning Mutagenesis and Analogous Residue Substitution Approaches

Alanine-scanning mutagenesis has been a widely used technique to determine the importance of individual amino acid residues for the binding and activity of ω-conotoxin GVIA at the N-type CaV channel. mdpi.comresearchgate.net This approach involves systematically replacing each non-bridging amino acid in the peptide sequence with alanine and then assessing the effect of the substitution on the toxin's activity and binding. smartox-biotech.comnih.govcapes.gov.br These studies have been instrumental in identifying critical residues like Lys2 and Tyr13, as well as other contributing residues such as Arg17, Tyr22, and Lys24. smartox-biotech.comnih.govmdpi.com In addition to alanine scanning, analogous residue substitution approaches, using non-native or constrained amino acids, have provided further detailed insights into the specific functional group contributions and the required orientation of side chains for activity. nih.gov

Examination of Functional Group Contributions to Pharmacophore

Detailed structural and functional studies of ω-conotoxin GVIA analogues with substituted non-native residues have been conducted to investigate the contributions of various functional groups to its pharmacophore. nih.govcapes.gov.br These studies often involve synthesizing peptide analogues and characterizing their structures using techniques like 1H NMR spectroscopy to ensure they retain a native-like conformation. nih.govcapes.gov.br Functional assays are then employed to assess the impact of the substitutions on N-type calcium channel activity. nih.govcapes.gov.br This research has provided a more detailed understanding of how specific chemical moieties on amino acid side chains, such as the charge and length of the Lys2 side chain or the hydroxyl group of Tyr13, contribute to the toxin's potency and interaction with the channel. nih.gov The importance of the N-terminal amino group and the C-terminal amido moiety have also been highlighted through these studies. mdpi.comnih.govresearchgate.netnih.gov

Integration of Computational Biophysics in SAR Elucidation

Computational biophysics approaches, in conjunction with experimental SAR studies and electrophysiology, have provided valuable insights into the molecular binding mechanism of ω-conotoxins to their targets. umass.edumdpi.com These computational methods can help to model the interaction between the toxin and the calcium channel, providing a deeper understanding of the forces and specific contacts involved. This integrated approach assists in identifying key residues and structural features crucial for the interaction, complementing the data obtained from mutagenesis and substitution studies. umass.edumdpi.com Such computational analyses contribute to a more robust understanding of the structure-activity relationships and can inform the design of novel therapeutic agents or mimetics targeting CaV2.2 channels. umass.edumdpi.com

Here is a table summarizing the impact of alanine substitutions on the potency of ω-conotoxin GVIA based on functional assays:

Residue Substituted Effect of Alanine Substitution on Potency (Functional Assays) References
Lys2 Significant reduction (>2 orders of magnitude) smartox-biotech.comnih.govcapes.gov.br
Tyr13 Significant reduction (>2 orders of magnitude) smartox-biotech.comnih.govcapes.gov.br
Arg17 Significant reduction (<100-fold) smartox-biotech.comnih.govcapes.gov.br
Tyr22 Significant reduction (<100-fold) smartox-biotech.comnih.govcapes.gov.br
Lys24 Significant reduction (<100-fold) smartox-biotech.comnih.govcapes.gov.br
Hyp10 Small decrease in potency mdpi.comnih.govscispace.comresearchgate.netnih.gov
Hyp21 Small decrease in potency mdpi.comnih.govscispace.comresearchgate.netnih.gov

Mechanism of Action on Voltage Gated Calcium Channels Cav2.2

Selective Inhibition of N-type (CaV2.2) Channels

ω-Conotoxin GVIA is a potent and selective blocker of N-type calcium channels, also known as CaV2.2 channels. mdpi.comsmartox-biotech.comumass.eduontosight.aitocris.comrndsystems.com This selective activity was initially established in neuronal cell types. mdpi.com Studies have shown that ω-conotoxin GVIA binds specifically to CaV2.2 channels with high affinity, demonstrating half-maximal inhibitory concentration (IC50) values in the subnanomolar to low nanomolar range. tocris.comrndsystems.comnih.govacs.orguniprot.org For instance, reported IC50 values for ω-conotoxin GVIA binding to CaV2.2 channels from chick brain membranes are around 68 pM. smartox-biotech.com Experimentally determined IC50 values for the inhibitory action of GVIA on CaV2.2 range from 0.04 to 1.0 nM. nih.govacs.org

Table 1: Reported IC50 Values for ω-Conotoxin GVIA Inhibition of CaV2.2 Channels

Preparation/Assay TypeIC50 (approximate)Reference
Chick brain membranes (binding assay)68 pM smartox-biotech.com
Experimental (functional assays)0.04 - 1.0 nM nih.govacs.org
Recombinant CaV2.2 (electrophysiology)0.15 nM tocris.comrndsystems.comhellobio.com

Differentiation from Other CaV Channel Subtypes (L-type, P/Q-type)

A key characteristic of ω-conotoxin GVIA is its ability to differentiate N-type calcium channels from other voltage-gated calcium channel subtypes, such as L-type (CaV1.x) and P/Q-type (CaV2.1) channels. smartox-biotech.commdpi.comscholaris.caphysiology.orgphysiology.orgnih.gov While ω-conotoxin GVIA potently blocks CaV2.2, it shows significantly lower affinity or no significant effect on L-type channels, which are sensitive to dihydropyridines like nifedipine (B1678770). scholaris.caphysiology.orgphysiology.orgnih.govresearchgate.net Similarly, ω-conotoxin GVIA can distinguish N-type channels from P/Q-type channels, which are blocked by ω-agatoxin IVA or ω-conotoxin MVIIC. mdpi.comscholaris.caphysiology.orgphysiology.orgnih.gov This selectivity makes ω-conotoxin GVIA a valuable tool for researchers studying the specific roles of CaV2.2 channels in various physiological processes, including neurotransmitter release and pain pathways. mdpi.comumass.eduoatext.comscholaris.caoatext.comnih.govresearchgate.netnih.gov

Studies using human neuronal-type cell lines like NT2-N have demonstrated the selective blockade of different calcium channel subtypes by specific toxins. For instance, in these cells, 10 µM ω-conotoxin GVIA blocked approximately 25-27% of the total barium current, while 10 µM nifedipine (L-type blocker) inhibited around 19-25%, and 10 µM ω-conotoxin MVIIC (P/Q-type blocker) inhibited about 15-16%. physiology.orgphysiology.orgnih.gov This highlights the distinct pharmacological profiles of these channel subtypes and the selectivity of ω-conotoxin GVIA for N-type channels.

Table 2: Inhibition of Calcium Channel Subtypes by Different Blockers in NT2-N Cells

BlockerTarget Channel SubtypeConcentration (µM)Approximate % Inhibition of IBaReference
ω-Conotoxin GVIAN-type (CaV2.2)1025-27 physiology.orgphysiology.orgnih.gov
NifedipineL-type (CaV1.x)1019-25 physiology.orgphysiology.orgnih.gov
ω-Conotoxin MVIICP/Q-type (CaV2.1)1015-16 physiology.orgphysiology.orgnih.gov
SNX-482R-type (CaV2.3)1.1 - 1.7531-33 physiology.orgphysiology.orgnih.gov

Molecular Basis of Channel Blockade

The inhibitory action of ω-conotoxin GVIA on CaV2.2 channels is primarily mediated by its physical interaction with the channel protein, leading to pore blockade. mdpi.comumass.edunih.gov

Pore Occlusion Mechanism

The main mechanism of action for ω-conotoxins, including GVIA, is the physical occlusion of the channel pore. mdpi.comumass.edunih.gov The toxin binds tightly to the channel pore, preventing the passage of calcium ions through the channel. mdpi.comumass.edu This pore block is a direct consequence of the toxin molecule sterically hindering the ion conduction pathway. mdpi.comumass.edu Molecular dynamics simulations have been used to model the interaction between ω-conotoxin GVIA and the pore domain of CaV2.2, suggesting different binding modes where residues from the toxin protrude into the selectivity filter of the channel. nih.govacs.org

Interaction with Extracellular Domains of the CaV2.2 Channel

ω-Conotoxin GVIA interacts with extracellular domains of the CaV2.2 channel, particularly regions near the channel pore. mdpi.comumass.eduoatext.comuq.edu.au The site of action of GVIA on CaV2.2 has been localized to the large extracellular domain III, specifically within the S5-S6 transmembrane regions and the pore loop (S5-H5 linker) of domain III. mdpi.comumass.eduresearchgate.netuq.edu.au Mutagenesis studies have provided insights into the specific residues within the channel that are critical for ω-conotoxin GVIA binding and block. mdpi.comumass.eduresearchgate.netuq.edu.auresearchgate.net For example, residue Gly1326 in the α1B subunit has been shown to be essential, as mutations at this position can dramatically affect the reversibility of the block induced by GVIA. mdpi.comumass.edu Other residues near the domain III S5-S6 pore region, such as D1378 and E1367, have also been identified as contributing to ω-conotoxin binding. uq.edu.au

Structure-activity relationship (SAR) studies have identified key residues within ω-conotoxin GVIA that are important for its interaction with the N-type calcium channel. smartox-biotech.commdpi.comresearchgate.netjneurosci.org Tyr13 is considered a single most important residue for binding, with its hydroxyl group being a key determinant. mdpi.comresearchgate.netresearchgate.net Other residues, including Lys2 and the N-terminus, have also been implicated in the high-affinity interaction between the toxin and the channel. smartox-biotech.comresearchgate.netjneurosci.orgresearchgate.net

Role of Specific Channel Subunits (α1B) and Auxiliary Subunits (α2δ, β) in Modulation of Toxin Affinity

The voltage-gated calcium channel complex is composed of a pore-forming α1 subunit (which determines the channel subtype, e.g., α1B for CaV2.2) and auxiliary subunits, including α2δ and β subunits. mdpi.comscholaris.camdpi.com The α1B subunit contains the primary binding site for ω-conotoxin GVIA. hellobio.comresearchgate.netresearchgate.net

Auxiliary subunits, particularly α2δ and β subunits, can influence the expression and characteristics of the α1B subunit and have been shown to modulate the affinity of ω-conotoxins for recombinant N-type (CaV2.2) calcium channels. mdpi.comnih.govnih.govmdpi.comrcsb.orgucl.ac.uk Coexpression of the α2δ subunit with the α1B subunit can significantly reduce the on-rates and equilibrium inhibition of ω-conotoxins, including GVIA. mdpi.comrcsb.orgucl.ac.uk While the β3 subunit may have little influence on the on- and off-rates of ω-conotoxins, different β subunit isoforms can influence recovery from ω-conotoxin block to varying degrees. mdpi.comrcsb.org Some research suggests that the effect of the α2δ subunit on toxin potency might be due to steric hindrance rather than direct interaction, given its position relative to the pore-forming α1B subunit. uq.edu.au However, other studies indicate that auxiliary subunits can profoundly affect the affinity of ω-conotoxins. mdpi.comucl.ac.uk

Table 3: Influence of Auxiliary Subunits on ω-Conotoxin Affinity for CaV2.2 Channels

Auxiliary Subunit CoexpressedEffect on ω-Conotoxin Affinity/KineticsReference
α2δReduces on-rates and equilibrium inhibition mdpi.comrcsb.orgucl.ac.uk
β3Little influence on on/off rates rcsb.org
Different β isoformsVarying influence on recovery from block mdpi.com

Allosteric Modulation of Channel Properties

Beyond direct pore block, there is evidence suggesting that ω-conotoxin GVIA may also allosterically modulate the properties of CaV2.2 channels. ontosight.ainih.gov Studies examining the effect of ω-conotoxin GVIA on N-channel gating charge movement have shown that the toxin can induce a rightward shift in the gating charge versus voltage (Q-V) relationship. nih.gov This indicates that the toxin can influence the voltage-sensing mechanisms of the channel, suggesting an allosteric effect in addition to pore occlusion. nih.gov This modulation of gating charge movement could contribute to channel inhibition by reducing the open-state occupancy of the channel. nih.gov

Influence of Channel Gating and Inactivation State on Toxin Interaction

While omega-Conotoxin GVIA is understood to be a pore blocker, research indicates that it also modulates the gating charge movement of N-type calcium channels. physiology.orgnih.gov This suggests that the interaction of the toxin with the channel is influenced by the channel's conformational state during gating and inactivation.

The binding of this compound to CaV2.2 channels can exhibit slow dissociation rates, leading to poorly reversible blockage and long-term inhibition. umass.edu However, studies have shown that the off-rate of this compound from N-channels is correlated with the concentration of divalent cations. jneurosci.org Increasing external divalent cation concentration has been observed to accelerate the recovery from this compound block. jneurosci.org

Surprisingly, this compound block has been found to be rapidly reversible in external solutions lacking divalent cations, where current is carried by monovalent cations like Na+ or Cs+. jneurosci.org In such conditions, the recovery from block follows a single-exponential time course. jneurosci.org For instance, in the absence of divalent cations, current recovery was significantly faster compared to solutions containing millimolar concentrations of Ba2+. jneurosci.org The off-rate of this compound from N-channels is dependent on the concentration of external Ba2+, demonstrating a biphasic effect. jneurosci.org While moderate concentrations of Ba2+ (micromolar to low millimolar) slow unbinding, increasing concentrations to as high as 110 mM can accelerate recovery from toxin block. jneurosci.org

This voltage-dependent interaction suggests that the toxin's access to or binding within the pore is influenced by the electrical state of the channel, which is governed by membrane potential.

Studies investigating the effect of this compound on gating currents of CaV2.2 channels have provided insights into its influence on channel gating. Gating currents, which represent the movement of charged protein segments within the channel's voltage sensor, are modulated by this compound. physiology.orgnih.gov

Experiments recording gating currents from N-channels have shown that this compound induces a rightward shift in the gating charge versus voltage (Q-V) relationship. physiology.orgnih.gov This indicates that a greater depolarization is required to achieve the same amount of gating charge movement in the presence of the toxin. Additionally, this compound leads to a smaller off-gating current time constant (τ QOff) and a lower voltage dependence of τ QOff. physiology.orgnih.gov The on-gating current (QOn) time constant is also smaller. physiology.orgnih.gov

These modulatory effects on gating current suggest that this compound alters the transitions between different closed states of the channel and destabilizes the open state. nih.gov A model incorporating strongly reduced open-state occupancy can reproduce the observed effects of this compound on gating current. physiology.orgphysiology.org This gating modulation alone has been estimated to inhibit N-current significantly. physiology.orgphysiology.org

Receptor Binding Kinetics and Pharmacological Characterization

Identification and Characterization of High-Affinity Binding Sites

Omega-Conotoxin GVIA binds to unique, high-affinity sites in neural tissues, which are primarily associated with N-type voltage-dependent calcium channels. nih.govjneurosci.orgresearchmap.jp These binding sites have been characterized through various experimental approaches, including saturation binding analysis and ligand displacement assays. researchmap.jpsemanticscholar.org

Saturation binding analysis is a common method used to determine the affinity (Kd) and the maximum number of binding sites (Bmax) for a ligand in a given tissue preparation. Studies using radiolabeled omega-[125I]conotoxin GVIA have revealed high-affinity binding sites in brain membranes. nih.govnih.govresearchgate.netrevvity.com For instance, the dissociation constant (Kd) for this compound in rat brain membranes has been reported to be in the picomolar range, specifically around 60 pM. nih.govjneurosci.org In human frontal cortex, Scatchard analysis of saturation isotherms indicated a single class of high-affinity binding sites with a Kd of approximately 0.177 nM and a Bmax of about 630 pmol/mg protein in normal brains. nih.gov

Tissue/Species Kd (approx.) Bmax (approx.) Reference
Rat Brain Membranes 60 pM Not specified nih.govjneurosci.org
Human Frontal Cortex 0.177 nM 630 pmol/mg protein nih.gov

The kinetics of this compound binding, including its association (kon) and dissociation (koff) rates, contribute to its potent and often poorly reversible block of N-type calcium channels. umass.edumdpi.com Early studies using radiolabeled toxin on chick brain synaptosomes showed that the toxin-receptor complex was extremely stable, with no significant displacement observed after prolonged incubation with excess unlabeled toxin. researchgate.net This suggests a very slow dissociation rate under certain conditions. However, the kinetics can be variable and influenced by factors such as the presence of divalent cations and membrane potential. umass.edumdpi.comjneurosci.orgnih.gov Coexpression of auxiliary subunits like alpha2delta with the alpha1B subunit of N-type channels has been shown to significantly reduce the on-rates of omega-conotoxins. rcsb.org Membrane hyperpolarization has also been shown to accelerate the removal of omega-conotoxin block, indicating a voltage-dependent interaction. nih.gov

Ligand Displacement Assays for Competitive and Non-Competitive Interactions

Ligand displacement assays are used to assess the specificity of this compound binding and to determine if other compounds interact with the same binding site (competitive inhibition) or modulate toxin binding through allosteric mechanisms (non-competitive inhibition). researchmap.jpsemanticscholar.orgmdpi.comosti.gov These assays typically involve incubating the tissue preparation with radiolabeled this compound and varying concentrations of competing ligands. Displacement of the radiolabeled toxin indicates binding to the same or an interacting site. For example, the binding of [125I]this compound to human cerebellum was displaceable by omega-conotoxin MVIIA, another N-channel antagonist, but not by L- or P-channel ligands, confirming its selectivity for N-type channels. nih.gov Studies have also utilized displacement assays to evaluate the binding affinity of synthetic mimetics of this compound to CaV2.2 channels in rat brain membranes. semanticscholar.orgmdpi.comnih.gov

Regional Distribution of Binding Sites in Neural Tissues

The distribution of this compound binding sites in neural tissues provides insights into the localization of N-type calcium channels in different brain regions and neuronal populations. researchmap.jpresearchmap.jp

Autoradiography with radiolabeled this compound has been instrumental in mapping the distribution of N-type calcium channels in the brain. nih.govnih.govannualreviews.orgmdpi.com Studies in rat brain have shown that the density of toxin binding sites is highly heterogeneous. nih.gov High densities of binding sites have been observed in regions such as the glomerular layer of the olfactory bulb, cerebral cortex, molecular layer of the hippocampus, amygdaloid complex, reticular part of the substantia nigra, molecular layer of the cerebellar cortex, and nucleus of the solitary tract. nih.gov Conversely, white matter tract regions like the internal capsule, corpus callosum, fimbria of the hippocampus, fornix, and fasciculus retroflexus show extremely low binding density. nih.gov In human brain, similar heterogeneous distribution has been reported, with specific laminar patterns evident in the hippocampus and denser binding in the molecular layer compared to the granule cell layer of the cerebellum. nih.gov Higher-resolution analyses in the hippocampus have revealed intense signals in regions rich in axons and presynaptic terminals. annualreviews.org

Influence of Extracellular Calcium on Toxin Binding Affinity

Extracellular calcium concentration has been shown to influence the binding of this compound to its receptor. Physiologic extracellular concentrations of calcium have been reported to inhibit toxin binding in a non-competitive manner. nih.govjneurosci.org For instance, an IC50 of 0.2 mM calcium has been reported for this inhibitory effect in rat brain membranes. nih.govjneurosci.org This suggests that extracellular calcium can modulate the affinity or accessibility of the this compound binding site on the N-type calcium channel. The effect of divalent cations, including calcium and barium, on this compound binding and dissociation kinetics has been further investigated, indicating complex interactions that can affect both the on-rate and off-rate of the toxin. jneurosci.orgnih.gov

Peptide Analogues and Non Peptide Mimetics Research

Design and Chemical Synthesis of Modified omega-Conotoxin GVIA Peptides

The design and synthesis of modified this compound peptides involve strategic alterations to the native peptide sequence and structure to investigate the impact on activity, binding, and reversibility. tocris.commdpi.comumass.edunih.gov

Rational Design Strategies Based on SAR Insights

Rational design strategies for this compound analogues are heavily guided by structure-activity relationship (SAR) insights. Studies have identified key amino acid residues crucial for the toxin's high affinity binding to N-type calcium channels. core.ac.uknih.gov Lys2 and Tyr13 have been identified as particularly important for potency. smartox-biotech.comnih.gov Other positively charged residues, such as Arg17, Tyr22, and Lys24, along with the hydroxyproline (B1673980) residues and the C-terminal amido group, also play significant roles in activity and structure. nih.gov Rational design involves making specific substitutions or modifications to these key residues to probe their contributions to binding affinity, channel blockade, and reversibility kinetics. nih.gov This includes substituting residues with alanine (B10760859) (alanine scanning) or other non-standard amino acids to evaluate the importance of side chain size, charge, and hydrophobicity. smartox-biotech.comnih.govnih.gov

Functional Characterization of Synthetic Analogues (e.g., Alanine-Substituted, Disubstituted Chimeras)

Synthetic analogues of this compound are characterized through various functional assays to assess their activity and binding properties. Alanine-substituted analogues have been extensively studied to determine the contribution of individual amino acids to the toxin's function. smartox-biotech.comnih.govnih.gov For instance, replacement of Lys2 and Tyr13 with alanine resulted in substantial reductions in potency (more than 2 orders of magnitude) in functional assays and binding assays. smartox-biotech.comnih.gov Substitutions at other positions, such as Arg17, Tyr22, and Lys24, also led to significant, albeit smaller, reductions in potency in functional assays, but not always in binding assays, suggesting that some residues are more critical for channel blockade than initial binding affinity. nih.gov

Functional assays commonly employed include sympathetic nerve stimulation of isolated rat tissues like vas deferens, right atrium, and mesenteric artery, which monitor N-type calcium channel activity. smartox-biotech.comnih.gov Binding assays, such as the displacement of 125I-labeled this compound from rat brain membranes, are used to measure the affinity of analogues for the calcium channel binding site. smartox-biotech.commdpi.comnih.gov

Disubstituted analogues and chimeras have also been explored. nih.govcapes.gov.br These studies can reveal cooperative effects between different residues that are not apparent from single-residue substitutions. nih.gov For example, a disubstituted chimera combining elements of this compound and omega-Conotoxin MVIIA was found to be more potent than either native peptide. nih.govcapes.gov.br

Exploration of Modified Reversibility Kinetics in Analogues

A key limitation of native this compound for therapeutic use is its slow onset and recovery kinetics, making it an almost irreversible inhibitor of the N-type CaV channel. mdpi.comsemanticscholar.org Research into peptide analogues has aimed to identify modifications that can improve the reversibility of channel blockade. Several analogues with faster wash-out characteristics compared to native GVIA have been identified. nih.govcapes.gov.br Modified reversibility kinetics are desirable for therapeutic applications as they allow for better dose control. mdpi.comnih.govcapes.gov.br The position 10 in the amino acid sequence, which can be Hyp, Arg, or Lys in different omega-conotoxins (GVIA, MVIIA, and CVID, respectively), is known to influence reversibility. core.ac.uk

Development and Evaluation of Non-Peptide Mimetics

Given the challenges associated with peptide therapeutics, including stability and delivery, significant effort has been directed towards developing non-peptide mimetics of this compound that can replicate its activity. core.ac.ukmdpi.com These mimetics are designed to mimic the spatial arrangement of key amino acid side chains in the peptide pharmacophore. mdpi.commdpi.comsemanticscholar.org

Investigation of Anthranilamide-Derived Scaffolds and Other Structural Classes

Non-peptide mimetics of this compound have been developed based on various structural scaffolds. Anthranilamide-derived scaffolds have been a particular focus of investigation. core.ac.ukmdpi.commdpi.commdpi.comresearchgate.netnih.govacs.orgresearchgate.net These scaffolds are designed to mimic the crucial side chains of residues like Lys2, Tyr13, and Arg17, which are important for binding to the N-type calcium channel. mdpi.commdpi.comsemanticscholar.orgresearchgate.net Other structural classes, such as benzothiazole (B30560) cores, have also been explored for their potential to mimic key residues. mdpi.commdpi.commdpi.comsemanticscholar.org The design often involves in silico methods to overlay potential scaffolds with the three-dimensional structure of this compound and position functional groups to replicate the orientation of the critical amino acid side chains. mdpi.commdpi.comsemanticscholar.org

Structure-Binding and Functional Assays for Mimetics Characterization

Non-peptide mimetics are characterized using a combination of structure-binding and functional assays to evaluate their interaction with CaV2.2 channels and their ability to block channel activity. core.ac.ukmdpi.comresearchgate.net

Structure-binding assays, such as the 125I-omega-Conotoxin GVIA displacement assay, are used to determine the binding affinity of the mimetics to the N-type calcium channel binding site in rat brain membranes. mdpi.commdpi.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net A compound's ability to displace the labeled native toxin suggests it binds to the same or an overlapping site. mdpi.comresearchgate.net

Functional assays are essential to confirm that the mimetics not only bind but also inhibit channel activity. These include fluorescence-based calcium response assays using cell lines like SH-SY5Y neuroblastoma cells or HEK293 cells heterologously expressing human CaV2.2 channels. core.ac.ukmdpi.comresearchgate.netnih.gov Whole-cell patch clamp electrophysiology assays provide a more detailed assessment of the mimetics' effects on channel current. mdpi.comresearchgate.netnih.gov

Studies have shown that anthranilamide-derived mimetics can exhibit modest CaV2.2 inhibitory effects in these assays, with IC50 values in the micromolar range. core.ac.ukmdpi.comresearchgate.net For example, one anthranilamide-based mimetic showed an IC50 of 1.9 μM in a radioligand displacement assay. mdpi.commdpi.comsemanticscholar.org The functional activity of these mimetics has been confirmed in assays measuring intracellular calcium responses and using electrophysiology. mdpi.comresearchgate.net

While initial non-peptide mimetics of this compound showed lower potency compared to the native peptide, ongoing research focuses on refining their structure through SAR studies to improve binding affinity and functional efficacy. core.ac.ukmdpi.comresearchgate.net

Applications As a Neurobiological Research Tool

Investigation of Presynaptic Neurotransmitter Release Mechanisms

Presynaptic calcium influx through voltage-gated calcium channels is a critical step in triggering neurotransmitter release. umass.edumdpi.com Omega-Conotoxin GVIA's selective blockade of N-type calcium channels allows researchers to study the specific contribution of these channels to this process. hellobio.commdpi.comnih.govvwr.combachem.comjneurosci.orgnih.gov

This compound inhibits depolarization-dependent calcium uptake into nerve terminals (synaptosomes). nih.gov This inhibition of calcium entry directly prevents the voltage-activated release of neurotransmitters, such as acetylcholine (B1216132) and glutamate, from the presynaptic terminal. hellobio.commdpi.comnih.govvwr.combachem.commdpi.compnas.org Studies have shown that ω-conotoxin GVIA blocks the release of various neurotransmitters, including dopamine, noradrenaline, 5-hydroxytryptamine, and acetylcholine, from labeled slices of the rabbit central nervous system. nih.gov The half-maximal inhibitory concentration (IC50) for blocking depolarization-evoked release and calcium uptake in electric organ nerve terminals was found to be approximately 3 µM and 2 µM, respectively. nih.gov

Probing Synaptic Transmission and Plasticity

Synaptic transmission and plasticity, the ability of synapses to strengthen or weaken over time, are fundamental to nervous system function. This compound is used to investigate the role of N-type calcium channels in these processes. nih.govnih.gov

In vitro studies using nerve-muscle preparations, such as those from frogs, have demonstrated that ω-conotoxin GVIA can block voltage-activated calcium channels in the presynaptic terminal, thereby preventing acetylcholine exocytosis and blocking neuromuscular transmission. umass.edumdpi.com Studies in rat superior cervical ganglion neurons in culture and stable cell lines expressing rat α1B, α2δ, β1b Ca2+ channel subunits have also utilized ω-conotoxin GVIA to investigate N-type calcium channel activity. nih.gov However, it's worth noting that some studies in mammalian neuromuscular junctions suggest a predominant role for P/Q-type channels, with ω-conotoxin GVIA having little effect on neuromuscular transmission in mice, although some reports indicate a role for N channels in rodents. jneurosci.orguba.ar

This compound has been shown to affect long-term depression (LTD), a form of synaptic plasticity. It reduces (RS)-3,5-DHPG-induced LTD in vivo. tocris.comrndsystems.com In hippocampal slices, prolonged exposure to excitatory amino acids can lead to changes in synaptic transmission, including a loss of sensitivity to ω-conotoxin GVIA, which is regained after washout of the amino acid. nih.gov Associative LTD in hippocampal CA1 pyramidal neurons has been shown to be dependent on postsynaptic N-type calcium channels, and ω-conotoxin GVIA can abolish the induction of this form of LTD. nih.gov Furthermore, studies in the trigeminal oralis have shown that while weak blockade of N-type channels by ω-conotoxin GVIA can block the induction of long-term potentiation (LTP), stronger blockade can result in the development of LTD. nih.gov

Delineation of N-type CaV Channel Physiological Roles

By selectively blocking CaV2.2 channels, ω-conotoxin GVIA helps researchers delineate the specific physiological roles of these channels in various neuronal functions beyond neurotransmitter release and synaptic plasticity. mdpi.comjneurosci.org

Characterization of CaV Channel Subtypes in Various Neuronal Systems

This compound is widely recognized for its high selectivity as a blocker of N-type calcium channels, also known as CaV2.2 channels. nih.govmdpi.commdpi.comumass.edunih.govtocris.comphysiology.org This specific activity has been instrumental in identifying and characterizing these channels across diverse neuronal populations, including dorsal root ganglion (DRG) neurons, sympathetic neurons, and hippocampal neurons. nih.govmdpi.compnas.org Studies using ω-CTx-GVIA have demonstrated that it produces a persistent block of N-type CaV channels in these neuronal cell types. nih.govpnas.org While its primary target is the N-type channel, research in dorsal root ganglion neurons has also shown a persistent block of L-type CaV channels and a transient inhibition of T-type CaV channels by ω-CTx-GVIA. nih.govpnas.org A notable characteristic of ω-CTx-GVIA's action is its apparent neuron-specificity, as it effectively blocks high-threshold CaV channels in vertebrate neurons but does not exhibit similar blocking effects on CaV channels in cardiac, skeletal, or smooth muscle cells. nih.govpnas.org This differential activity underscores its value as a tool for distinguishing neuronal CaV channels from those in muscle tissues. The tissue and channel-type specificity, coupled with the direct and slowly reversible nature of its block, make ω-CTx-GVIA particularly useful for purifying specific neuronal CaV channels and elucidating their physiological functions. nih.govpnas.org

Exploration of Novel Receptor Interactions Beyond CaV Channels

While this compound is primarily known for its potent and selective blockade of N-type calcium channels, research has uncovered interactions with other receptor types, expanding its utility as a neurobiological probe. nih.govnih.gov These findings highlight that the pharmacological profile of ω-CTx-GVIA is not exclusively limited to voltage-gated calcium channels. nih.gov

Allosteric Modulation of P2X Receptors in Dorsal Root Ganglion Neurons

Studies in rat dorsal root ganglion (DRG) neurons have demonstrated that this compound potently inhibits inward currents mediated by P2X receptors. nih.govresearchgate.netphysiology.orgfrontiersin.orgjneurosci.org DRG neurons express at least two types of ionotropic purinoreceptors: P2X3 receptors, characterized by rapid desensitization kinetics, and P2X2/X3 heterooligomeric receptors, which exhibit slow desensitization. nih.govfrontiersin.org this compound has been shown to inhibit the currents mediated by both of these receptor types. nih.gov The inhibitory effect of ω-CTx-GVIA on P2X receptors in DRG neurons is reversible and does not depend on the membrane potential. nih.gov Further investigation into the mechanism of this inhibition revealed that ω-CTx-GVIA shifts the dose-dependence curve for the agonistic action of ATP on P2X3 receptors towards higher concentrations. nih.gov Crucially, this effect occurs without altering the kinetics of the ATP-induced response. nih.gov This observation suggests that this compound modulates the properties of P2X receptors allosterically, rather than by competing directly for the ATP binding site. nih.gov This finding demonstrates a significant interaction of ω-CTx-GVIA with a non-CaV target, highlighting its potential for exploring purinergic signaling pathways. nih.gov

Comparative Pharmacology Within the Omega Conotoxin Family

Distinguishing omega-Conotoxin GVIA from Other Closely Related Conotoxins (e.g., MVIIA)

This compound is often compared to omega-Conotoxin MVIIA, another well-studied omega-conotoxin from Conus magus. Both toxins are potent blockers of N-type calcium channels (CaV2.2). nih.govmdpi.com However, they exhibit differences in their precise binding interactions and effects on channel function.

Comparative Analysis of Channel Specificity, Binding Potency, and Reversibility Profiles

This compound is considered a highly selective inhibitor of N-type calcium channels. tocris.comnih.gov It blocks these channels with high potency, displacing [125I]GVIA with IC50 values in the picomolar range. latoxan.com The binding of this compound to N-type channels is often described as poorly reversible, leading to long-lasting inhibition. mdpi.comumass.edu

In comparison, omega-Conotoxin MVIIA (ziconotide) is also a selective blocker of N-type calcium channels. nih.govsigmaaldrich.comiiab.me While both target CaV2.2 channels, studies have investigated subtle differences in their interactions. The reversibility of the block induced by GVIA and MVIIA can be influenced by factors such as the presence of auxiliary subunits like alpha(2)delta, which can reduce the on-rates and equilibrium inhibition. rcsb.org Position 10 within the conotoxin sequence has been indicated to influence the extent of omega-conotoxin reversibility, with modifications at this position affecting the recovery from block for GVIA, MVIIA, and CVID. rcsb.org

Data comparing the potency and reversibility profiles of GVIA and MVIIA:

ConotoxinTarget ChannelPotency (IC50/Binding Affinity)Reversibility
This compoundCaV2.2 (N-type)High potency (pM range) latoxan.comPoorly reversible mdpi.comumass.edu
omega-Conotoxin MVIIACaV2.2 (N-type)High potency nih.govsigmaaldrich.comiiab.meIntermediate reversibility compared to GVIA and CVID rcsb.org

Research findings indicate that while both toxins effectively block N-type channels, the degree of reversibility of the block can differ, which may have implications for their sustained effects. mdpi.comumass.edurcsb.org

Comparative Characterization with CVID (AM336)

omega-Conotoxin CVID, also known as leconotide (B8359) or AM336, is another omega-conotoxin that targets N-type calcium channels. nih.govumass.eduwikipedia.orgnih.govguidetopharmacology.org CVID has been noted for its high selectivity for N-type over P/Q-type CaV channels, showing a significant difference in selectivity in binding studies. nih.gov

Pharmacological comparisons have shown that CVID has similar potency to omega-Conotoxin MVIIA in attenuating tactile allodynia in rat models, but it demonstrated less toxicity in the therapeutic range in animal studies. researchgate.net The extent of recovery from CVID block has been described as almost complete, in contrast to the less reversible block by GVIA and the intermediate reversibility of MVIIA. rcsb.org

Data comparing GVIA, MVIIA, and CVID:

ConotoxinPrimary TargetSelectivity (N-type vs P/Q-type)Reversibility of BlockPotency in Animal Models (Tactile Allodynia ED50)
This compoundCaV2.2 (N-type) tocris.comnih.govSelective tocris.comnih.govLeast reversible rcsb.org0.12 µg/kg researchgate.net
omega-Conotoxin MVIIACaV2.2 (N-type) nih.govsigmaaldrich.comiiab.meSelective nih.govsigmaaldrich.comiiab.meIntermediate reversibility rcsb.org0.32 µg/kg researchgate.net
omega-Conotoxin CVID (AM336)CaV2.2 (N-type) nih.govumass.eduwikipedia.orgnih.govguidetopharmacology.orgHighly selective nih.govAlmost complete recovery rcsb.org0.36 µg/kg researchgate.net

These comparisons highlight that while GVIA, MVIIA, and CVID all target N-type calcium channels, they possess distinct pharmacological profiles, particularly in terms of reversibility and potential for side effects.

Pharmacological Comparisons with MVIIC and SVIB

omega-Conotoxin MVIIC and omega-Conotoxin SVIB are other omega-conotoxins with different target specificities compared to GVIA. While GVIA primarily targets N-type channels, MVIIC and SVIB are known to block P/Q-type calcium channels (CaV2.1). nih.govtocris.com MVIIC has been described as a wide-spectrum blocker of N, P, and Q type calcium channels. tocris.com SVIB has also been shown to block both P/Q type and N-type channels. mdpi.com

Binding competition experiments have indicated that the high-affinity binding site for omega-Conotoxin SVIB is distinct from the high-affinity this compound or MVIIA site. nih.gov This difference in binding sites underlies the distinct channel specificities observed among these conotoxins.

Pharmacological comparisons demonstrate that omega-conotoxins selective for P/Q-subtypes, such as MVIIC and SVIB, are generally not considered as therapeutically useful as N-type selective toxins like GVIA and MVIIA, due to concerns about potential lethality and side effects in mammals. nih.gov

Data comparing GVIA, MVIIC, and SVIB:

ConotoxinPrimary Target(s)Source Species
This compoundCaV2.2 (N-type) tocris.comnih.govConus geographus nih.govlatoxan.commdpi.comnih.gov
omega-Conotoxin MVIICCaV2.1 (P/Q-type), also N-type and Q-type nih.govtocris.comConus magus nih.govmdpi.comtocris.comnih.gov
omega-Conotoxin SVIBCaV2.1 (P/Q-type) and CaV2.2 (N-type) mdpi.comConus striatus nih.govmdpi.comnih.gov

These comparisons underscore the diversity within the omega-conotoxin family regarding their calcium channel targets.

Broader Context of Conotoxin Diversity and Classification Based on Target Selectivity

Conotoxins represent a vast and diverse group of peptides found in the venom of marine cone snails. vliz.befrontiersin.orgmdpi.comnih.gov This diversity is reflected in their wide range of molecular targets, which include voltage-gated ion channels (sodium, potassium, and calcium), ligand-gated ion channels (such as nicotinic acetylcholine (B1216132) receptors and serotonin (B10506) receptors), and G protein-coupled receptors. vliz.bemdpi.comnih.gov

Conotoxins are typically classified based on their gene superfamily, which is determined by the similarity of their signal peptide sequences. frontiersin.orgmdpi.comnih.govnih.gov Within superfamilies, conotoxins are further categorized into families based on their cysteine framework and, importantly, their pharmacological target selectivity. frontiersin.orgmdpi.comnih.gov

The O-superfamily is a large group of conotoxins that includes many members targeting voltage-gated calcium channels, such as GVIA, MVIIA, and MVIIC. frontiersin.org However, belonging to the same superfamily does not always imply the same target; for instance, some O1 superfamily members target voltage-gated sodium channels while others inhibit voltage-gated calcium channels. mdpi.com

The classification based on target selectivity is crucial for understanding the functional diversity of conotoxins and identifying peptides with specific pharmacological properties. The high selectivity and potency of conotoxins for various ion channels and receptors have made them invaluable tools for neuroscience research and have also led to their exploration as potential therapeutic agents. frontiersin.orgmdpi.comnih.gov

Future Directions in Omega Conotoxin Gvia Research

Advancements in Structural and Biophysical Techniques for Unveiling Toxin-Channel Interaction at Higher Resolution

Understanding the precise interaction between ω-GVIA and the CaV2.2 channel at an atomic or near-atomic level is crucial for rational design efforts and for fully elucidating its blocking mechanism. While initial structural studies using techniques like NMR spectroscopy provided valuable insights into the solution structure of ω-GVIA nih.govcapes.gov.bracs.org, higher resolution techniques are being explored to understand the toxin-channel complex.

Future research will likely utilize cryo-electron microscopy (cryo-EM) and advanced X-ray crystallography to obtain high-resolution structures of the CaV2.2 channel alone and in complex with ω-GVIA. These techniques have revolutionized structural biology, providing unprecedented detail of large membrane protein complexes like ion channels frontiersin.org. Such structures would allow for the precise mapping of contact points between the toxin and the channel pore or surrounding extracellular loops, offering a clearer picture of the binding interface.

Furthermore, advanced biophysical techniques such as single-molecule fluorescence, surface plasmon resonance (SPR), and advanced electrophysiology with mutated channels will be employed to complement structural data. These methods can provide dynamic information about the binding kinetics, conformational changes upon binding, and the energetic contributions of specific residues to the interaction. For instance, mutagenesis studies have already indicated the importance of residues like Lys2, Tyr13, Arg17, Tyr22, and Lys24 in ω-GVIA's interaction with the N-type calcium channel mdpi.comnih.gov. Future studies will likely use these advanced techniques to quantify the impact of mutations on binding affinity and channel block with greater precision.

Rational Design and Synthesis of Novel Analogues and Mimetics for Fine-Tuned Toxin-Channel Interactions

The potent and selective nature of ω-GVIA makes it an attractive scaffold for developing novel compounds with tailored properties. However, the irreversible or near-irreversible block by native ω-GVIA can be a limitation for some applications mdpi.com. Future research is heavily focused on the rational design and synthesis of ω-GVIA analogues and mimetics with modified binding kinetics, improved subtype selectivity, and enhanced stability.

Rational design approaches involve using the structural and functional information gathered from biophysical studies to guide modifications to the ω-GVIA peptide sequence or to design non-peptidic molecules that mimic its key binding features mdpi.comnih.govmdpi.comresearchgate.net. This includes:

Peptide Analogues: Modifying specific amino acid residues in ω-GVIA, particularly those identified as crucial for binding and activity (e.g., Lys2, Tyr13, Arg17), to alter affinity, reversibility, or selectivity for different calcium channel subtypes (e.g., CaV2.1, CaV2.3) nih.gov. Alanine-scanning mutagenesis has been a starting point, and future work will involve more sophisticated substitutions and modifications, such as incorporating non-natural amino acids or altering disulfide bond patterns nih.gov.

Peptidomimetics: Designing smaller, non-peptidic molecules that structurally and functionally mimic the critical pharmacophore of ω-GVIA mdpi.comnih.govmdpi.comresearchgate.net. This approach aims to overcome some of the limitations of peptide drugs, such as poor stability and bioavailability. Various molecular scaffolds, including benzothiazole (B30560) and anthranilamide cores, have been explored to mimic key residues like Lys7, Tyr13, and Arg17 mdpi.commdpi.comresearchgate.net. Future efforts will focus on developing more potent and selective peptidomimetics with improved drug-like properties.

Computational Design: Utilizing advanced computational tools and algorithms to predict the effects of sequence modifications or to design novel molecules that are predicted to interact favorably with the CaV2.2 channel nih.govnih.govnih.govnih.gov. Molecular dynamics simulations and docking studies are increasingly used to model toxin-channel interactions and predict binding affinities nih.govanu.edu.au. Future directions involve integrating machine learning and artificial intelligence to accelerate the identification and design of promising candidates nih.govmdpi.com.

The goal of these design efforts is to create compounds that retain the high affinity for CaV2.2 but exhibit properties better suited for specific research applications or potential therapeutic development, such as reversible binding or enhanced selectivity over other calcium channel subtypes.

Expanding the Application of omega-Conotoxin GVIA as a Research Tool in Increasingly Complex Neural Systems

This compound's high selectivity for CaV2.2 channels makes it an indispensable tool for dissecting the role of these channels in complex neuronal circuits. Future research will continue to expand its application in more sophisticated experimental settings, moving beyond isolated neurons or simplified systems.

This includes:

In Vivo Studies: Utilizing ω-GVIA in in vivo models to study the contribution of CaV2.2 channels to specific behaviors, physiological processes, and disease states in living organisms researchgate.netnih.govnih.gov. This involves precise delivery methods to target specific brain regions or neural pathways. Studies have already demonstrated its use in investigating pain pathways and dopaminergic transmission in the striatum nih.govnih.gov. Future work will explore its application in a wider range of neurological functions and disorders.

Complex Neural Circuits: Applying ω-GVIA to study the function of CaV2.2 channels in complex neural circuits, such as those involved in learning, memory, and sensory processing. This may involve using techniques like optogenetics or chemogenetics in combination with ω-GVIA application to selectively manipulate and study the activity of specific neuronal populations and their reliance on CaV2.2 channels.

Disease Models: Employing ω-GVIA as a tool to investigate the role of CaV2.2 channels in various disease models, including neurodegenerative diseases, epilepsy, and psychiatric disorders researchgate.net. By selectively blocking CaV2.2, researchers can gain insights into the contribution of these channels to disease pathogenesis and progression. For example, studies have explored the role of CaV2.2 in models of multiple sclerosis researchgate.net.

Integration with Advanced Imaging Techniques: Combining ω-GVIA application with advanced imaging techniques like fMRI or calcium imaging to visualize and understand the impact of CaV2.2 blockade on neuronal activity and network function in real-time researchgate.net. Manganese-enhanced MRI (MEMRI), which uses manganese as a calcium surrogate, is one such technique that could be used in conjunction with ω-GVIA studies researchgate.net.

By applying ω-GVIA in these complex settings, researchers can gain a more comprehensive understanding of the physiological and pathophysiological roles of CaV2.2 channels.

Development of Advanced Theoretical Frameworks for Predicting Conotoxin-Channel Interactions and Selectivity

Computational approaches play an increasingly important role in understanding and predicting the interactions of conotoxins with their targets. Future research will focus on developing more sophisticated theoretical frameworks to accurately predict ω-GVIA-channel interactions and selectivity.

This involves:

Improved Force Fields and Simulation Methods: Developing and refining computational force fields and simulation methods (e.g., molecular dynamics) that can accurately model the complex interactions between peptides like ω-GVIA and membrane proteins like CaV2.2 channels in a realistic environment, including the lipid bilayer and solvent nih.govanu.edu.au.

Machine Learning and AI: Applying machine learning and artificial intelligence algorithms to analyze large datasets of conotoxin sequences, structures, and activity data to build predictive models for target binding and selectivity nih.govmdpi.com. These models can help identify key structural features that determine specificity and guide the design of novel conotoxins or mimetics with desired properties.

Predicting Off-Target Effects: Developing theoretical frameworks to predict potential off-target interactions of ω-GVIA and its analogues with other ion channels, receptors, or proteins. This is crucial for understanding potential side effects and improving the specificity of designed compounds.

Integrating Multi-Omics Data: Integrating data from genomics, transcriptomics, proteomics, and metabolomics with structural and functional data to develop a more holistic understanding of conotoxin activity and predict their effects in complex biological systems.

These advanced theoretical frameworks will not only enhance our understanding of ω-GVIA's mechanism but also accelerate the discovery and design of new compounds targeting CaV2.2 channels.

Q & A

Q. How should meta-analyses of this compound studies account for heterogeneity?

  • Methodological Answer : Stratify data by (1) assay type (binding vs. functional), (2) species (rat vs. human channels), and (3) subunit composition. Use random-effects models to quantify variance, and assess publication bias via funnel plots .

Tables for Key Data

Residue Role in Binding (Alanine Substitution)Functional Assay Impact (IC50 Change)Structural Evidence (NMR)
Lys2Anchors to channel surface>100-fold increaseDisrupted loop 1
Tyr13Hydrophobic interaction>100-fold increaseStable loop 3
Arg17Electrostatic stabilization10–50-fold increaseMinor loop 4 shift

Data synthesized from .

Subunit Effect on GVIA Binding (HEK Cells)Functional Recovery Post-Block
α2δReduces on-rate by 50%Minimal (5–10%)
β3No significant changeModerate (30–40%)

Adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.